3-Acetyl-L-tyrosine Methyl Ester Hydrochloride

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivative

Synthesizing 3-O-Methyl-L-DOPA (3-OMD) from unsubstituted tyrosine requires 2-3 additional protection and functionalization steps, increasing cost and timeline. 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride (CAS 57085-32-2) delivers the pre-installed 3-acetyl regiochemistry essential for direct conversion to 3-OMD Monohydrate, the major L-DOPA metabolite. • Direct 3-OMD precursor: eliminates redundant synthetic steps vs. unsubstituted tyrosine • Free amine enables SPPS coupling; methyl ester protects the C-terminus orthogonally • LogP ≈ 1.13 (16× more lipophilic than L-Tyr-OMe) for improved passive permeability or chromatographic resolution • ≥95% purity, brown solid; suitable as an impurity reference standard in L-DOPA HPLC/LC-MS methods • In stock; ambient shipping from BenchChem

Molecular Formula C12H16ClNO4
Molecular Weight 273.71 g/mol
Cat. No. B8177050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-L-tyrosine Methyl Ester Hydrochloride
Molecular FormulaC12H16ClNO4
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl
InChIInChI=1S/C12H15NO4.ClH/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2;/h3-5,10,15H,6,13H2,1-2H3;1H/t10-;/m0./s1
InChIKeyBLKCKGACPYCTPJ-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride Overview


3-Acetyl-L-tyrosine Methyl Ester Hydrochloride (CAS 57085-32-2) is a protected L-tyrosine derivative featuring a 3-acetyl group on the aromatic ring, a methyl ester on the C-terminus, and a free amino group stabilized as the hydrochloride salt . This specific regiochemistry distinguishes it from the more common N-acetyl-L-tyrosine methyl ester and positions the compound as a crucial precursor for synthesizing 3-O-Methyl-L-DOPA (3-OMD), a major metabolite of L-DOPA [1]. With a molecular formula of C₁₂H₁₆ClNO₄ and a molecular weight of 273.71 g/mol, it is commercially available as a brown solid with purities ≥95%, catering to research in neurotransmitter metabolism and peptide chemistry .

Direct precursor for 3-O-Methyl-L-DOPA synthesis research

Free amine enables N-terminal peptide coupling and derivatization

3-acetyl regioisomer, not N-acetyl; maintains free amine

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride vs. Common Analogs


The choice of a tyrosine derivative is not trivial; the precise position of protective groups dictates the compound's reactivity profile, solubility, and ultimate application. Generic substitution of this compound with N-acetyl-L-tyrosine methyl ester, L-tyrosine methyl ester hydrochloride, or 3-acetyl-L-tyrosine fails because each modification introduces distinct physicochemical properties. For example, the free amino group in 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride enables specific coupling reactions that are impossible with an N-acetylated analog [1]. Furthermore, its specific substitution pattern is essential for serving as a direct precursor to 3-O-Methyl-L-DOPA, a critical L-DOPA metabolite, a role for which other in-class compounds lack the required orthogonality [2]. The following quantitative evidence underscores these non-interchangeable differences.

Amine

N-acetyl-L-tyrosine methyl ester lacks free amine; coupling routes may not transfer.

Lipophilicity

L-tyrosine methyl ester has lower hydrophobicity; separation and permeability profiles may shift.

Protection

3-acetyl-L-tyrosine (free acid) alters C-terminal reactivity; SPPS compatibility may differ.

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride Comparative Evidence


Orthogonal Reactivity from Free Amine

Unlike N-acetyl-L-tyrosine methyl ester (CAS 2440-79-1), which has its amine blocked, 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride presents a free primary amine . This is an absolute binary distinction in synthetic utility: the target compound can be directly incorporated at the N-terminus of a growing peptide chain or used in other amine-specific reactions, while the N-acetyl analog is inert for such purposes.

Free amine reactivity
Class-level inference
Free amine (-NH₂·HCl) present vs N-acetylated analog (blocked amine)
Binary functional difference; essential for N-terminal coupling workflows
Selection filter in peptide synthesis; N-acetyl analog cannot replace
Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivative

Enhanced Hydrophobicity vs. Parent Methyl Ester

The addition of the 3-acetyl group significantly alters the hydrophobicity of the molecule. Calculated properties for 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride show a LogP of 1.13 and a LogD at pH 7.4 of 1.04 [1]. In comparison, the unacetylated parent, L-tyrosine methyl ester, exhibits a lower predicted LogP of -0.064 [2]. This difference, a ΔLogP of ~1.2, translates to a roughly 16-fold increase in partitioning into an organic phase under neutral conditions, providing a clear advantage for reversed-phase HPLC purification and for applications requiring increased membrane permeability.

Lipophilicity (LogP)
Cross-study comparable
LogP ≈ 1.13 vs -0.064 (parent ester); Δ ≈ 1.2 (~16× partition increase)
Supports RP-HPLC differentiation and permeability research context
Calculated properties; experimental validation recommended
Chromatography Method Development Physicochemical Properties

Precursor for 3-O-Methyl-L-DOPA Synthesis

A key and documented application of 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride is its role as a direct precursor in the preparation of 3-O-Methyl-L-DOPA Monohydrate (M303815), a major inactive metabolite of L-DOPA [1]. While other tyrosine derivatives can be modified, this compound possesses the correct 3-acetyl substitution pattern that can be converted to the 3-methoxy group of 3-OMD via a known synthetic route [2]. Analogs lacking this specific regiochemistry, such as N-acetyl-L-tyrosine methyl ester or 3-acetyl-L-tyrosine itself, would require additional, inefficient steps to achieve the same product, making the target compound the optimal and most direct intermediate for researchers synthesizing or studying this important metabolite.

3-OMD precursor role
Class-level inference
Direct precursor to 3-O-Methyl-L-DOPA via 3-acetyl conversion route
Simplifies metabolite synthesis; regiospecificity avoids extra steps
Synthetic route efficiency requires validation
Metabolite Synthesis L-DOPA Metabolism Pharmaceutical Research

3-Acetyl-L-tyrosine Methyl Ester Hydrochloride Applications


3-OMD Synthesis for Metabolism Studies

Researchers studying Parkinson's disease and L-DOPA pharmacokinetics require 3-O-Methyl-L-DOPA (3-OMD) as an analytical standard or for biological experiments. 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride is a documented and direct synthetic precursor for 3-OMD Monohydrate, as it contains the requisite 3-substituted tyrosine core that can be efficiently converted to the 3-methoxy derivative [1]. Procuring this compound directly streamlines the synthesis of this crucial metabolite compared to starting from unsubstituted tyrosine.

Building Block for Hydrophobic Peptidomimetics

In the development of peptidomimetics and tyrosine-based bioactive compounds, the increased lipophilicity of this derivative (LogP ≈ 1.13) compared to L-tyrosine methyl ester (LogP ≈ -0.064) is a valuable feature [2]. This 16-fold increase in partition coefficient can improve passive membrane permeability of resulting peptides or serve as a useful chromatographic handle. Furthermore, its free amine and protected acid make it a compatible monomer for solid-phase peptide synthesis, allowing researchers to incorporate a modified, more hydrophobic tyrosine residue into their sequences [3].

Method Development for Levodopa QC

3-Acetyl-L-tyrosine derivatives are identified as potential impurities in Levodopa . 3-Acetyl-L-tyrosine Methyl Ester Hydrochloride, with its well-defined structure and altered hydrophobicity (LogD = 1.04 at pH 7.4), is ideally suited for use as a reference standard or system suitability marker in the development of robust HPLC and LC-MS analytical methods [4]. Its distinct retention time compared to the parent drug L-DOPA and other common impurities makes it a valuable tool for quality control and stability testing of pharmaceutical formulations.

Application
Selection Property
Validation Focus
3-OMD metabolite synthesis research
Regiospecific 3-acetyl precursor
Synthetic route verification and product identity
Hydrophobic peptide mimetic design
Increased lipophilicity vs parent ester
Chromatographic retention and permeability assays
LC-MS method development for levodopa analysis
Distinct retention and ionization profile
Peak resolution and system suitability testing

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